

Application Note: Efficient Reduction of Bis(benzylsulfinyl)methane to Bis(benzylthio)methane

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Compound of Interest		
Compound Name:	Bis(benzylsulfinyl)methane	
Cat. No.:	B15476143	Get Quote

Abstract

This application note details a highly efficient and scalable method for the reduction of bis(benzylsulfinyl)methane to its corresponding sulfide, bis(benzylthio)methane. The described protocol utilizes a combination of oxalyl chloride and ethyl vinyl ether in an acetone solvent system. This approach offers a robust alternative to traditional reduction methods, avoiding the use of heavy metals or harsh reagents.[1][2] The reaction proceeds rapidly at room temperature, and the work-up procedure is straightforward, often yielding the product in high purity without the need for extensive chromatographic purification.[1][3] This method is particularly advantageous for its scalability and its compatibility with a range of functional groups.[1][2]

Introduction

The reduction of sulfoxides to sulfides is a fundamental transformation in organic synthesis, crucial for the preparation of various sulfur-containing compounds with applications in pharmaceuticals and materials science. **Bis(benzylsulfinyl)methane** is a common synthetic intermediate, and its reduction to bis(benzylthio)methane is a key step in the synthesis of various target molecules. While numerous methods exist for the deoxygenation of sulfoxides, many suffer from drawbacks such as the use of toxic reagents, harsh reaction conditions, or difficult purification procedures.



The method presented here, adapted from the work of García et al., employs oxalyl chloride to activate the sulfoxide, forming a highly electrophilic chlorosulfonium salt in situ.[1][3] Subsequently, the nucleophilic ethyl vinyl ether acts as a chlorine scavenger, leading to the formation of the desired sulfide.[1][3] The byproducts of this reaction are volatile, simplifying the isolation of the final product.[1] This protocol is presented as a reliable and scalable option for researchers in drug development and other scientific fields requiring the efficient synthesis of sulfides.

Data Presentation

The following table summarizes the results obtained by García et al. for the reduction of various sulfoxides using the ethyl vinyl ether/oxalyl chloride method. This data demonstrates the broad applicability and high efficiency of the described protocol.

Entry	Substrate (Sulfoxide)	Product (Sulfide)	Time (min)	Yield (%)
1	Methyl phenyl sulfoxide	Methyl phenyl sulfide	15	>99
2	Benzyl phenyl sulfoxide	Benzyl phenyl sulfide	20	>99
3	Dibenzyl sulfoxide	Dibenzyl sulfide	20	>99
4	(R)-Methyl p-tolyl sulfoxide	Methyl p-tolyl sulfide	15	>99
5	Phenyl propyl sulfoxide	Phenyl propyl sulfide	20	>99
6	Omeprazole	Omeprazole sulfide	30	>99
7	Lansoprazole	Lansoprazole sulfide	30	>99
8	Albendazole	Albendazole sulfide	30	>99



Table adapted from García, J. C., et al. (2022). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules, 27(13), 4235.

Experimental Protocols

Materials:

- Bis(benzylsulfinyl)methane
- · Oxalyl chloride
- Ethyl vinyl ether
- · Dry Acetone
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Nitrogen (N2) gas supply
- Standard laboratory glassware
- · Magnetic stirrer
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel F254)

Procedure:

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add
 bis(benzylsulfinyl)methane (1.0 equiv.).
- Solvent and Reagent Addition: Dissolve the starting material in dry acetone (to a concentration of 0.15 M). To this solution, add ethyl vinyl ether (1.5 equiv.).

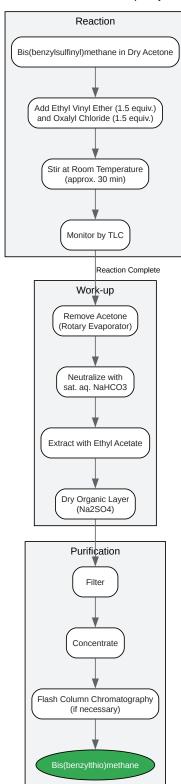


- Initiation of Reaction: Slowly add oxalyl chloride (1.5 equiv.) to the stirred solution at room temperature. A slight evolution of gas (CO and CO₂) may be observed.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until complete conversion of the starting material is observed (typically within 30 minutes).
- Work-up:
 - Remove the acetone under reduced pressure using a rotary evaporator.
 - Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
 - Extract the aqueous layer with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and dry over anhydrous Na₂SO₄.
- Purification:
 - Filter the drying agent.
 - Concentrate the filtrate under reduced pressure to yield the crude bis(benzylthio)methane.
 - If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Visualizations



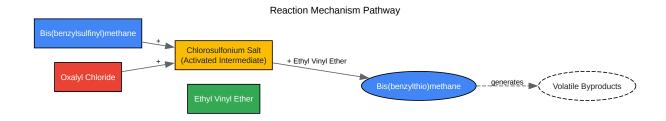
Experimental Workflow: Reduction of Bis(benzylsulfinyl)methane



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Caption: Reduction of Bis(benzylsulfinyl)methane Workflow





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Caption: Reaction Mechanism Overview

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References

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